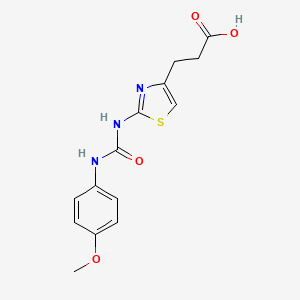

![molecular formula C13H9N3S3 B2934575 3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene CAS No. 620100-96-1](/img/structure/B2934575.png)

3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are heterocyclic and have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . They are of significant importance in drug design, discovery, and development .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of Schiff’s bases and their subsequent reaction with ethyl chloroacetate . The specific reactions for the synthesis of “3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole” are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The synthesis of 1,2,4-Triazolo[3,4-b][1,3]benzothiazole derivatives through the reaction of 1-hetaryl-4-phenylthiosemicarbazides showcases the compound's versatility in forming various heterocyclic compounds, which could have numerous applications in materials science and pharmaceuticals (R. I. Vas’kevich et al., 2009).

Antimicrobial and Antifungal Applications

- Novel fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles synthesized for antifungal applications demonstrated outstanding fungitoxicity, suggesting potential in agricultural sciences and antifungal drug development (Sharu Kukreja et al., 2016).

Anticancer Activity

- The synthesis and evaluation of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles highlighted moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer agents (D. Chowrasia et al., 2017).

Biological Evaluation for Other Applications

- A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines showed inhibitory effects, suggesting broad applications in cancer treatment research (D. A. Ibrahim, 2009).

- The synthesis of new benzothieno[3,2-d]-1,2,3-triazines and their evaluation as anticancer agents through DNA binding studies indicate a novel class of compounds with potential anticancer properties (A. Lauria et al., 2014).

Corrosion Inhibition

- Benzothiazole derivatives were studied for their corrosion inhibiting effect against steel in a HCl solution, showing high efficiency and stability, indicating applications in materials science and engineering (Zhiyong Hu et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole are human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in various biological processes, including DNA repair, gene regulation, and cell death .

Mode of Action

This compound acts as an inhibitor scaffold, competing with nicotinamide in the binding pocket of the target enzymes . This competition disrupts the normal function of the enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of poly- and mono-ADP-ribosylating enzymes affects multiple biochemical pathways. These enzymes are involved in the metabolism of ADP-ribose, a molecule that plays a key role in cellular processes such as DNA repair and cell signaling . By inhibiting these enzymes, the compound can disrupt these processes and potentially lead to cell death .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted for related compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific enzymes it targets. For instance, by inhibiting poly- and mono-ADP-ribosylating enzymes, the compound can disrupt DNA repair processes, potentially leading to cell death . This could have therapeutic implications, particularly in the treatment of diseases such as cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target enzymes and exert its inhibitory effects

Direcciones Futuras

The future directions for research on “3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and related compounds could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and detailed investigation of their mechanisms of action . These compounds have significant potential in the development of new drugs for the treatment of various diseases .

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S3/c1-2-6-11-10(5-1)16-12(14-15-13(16)19-11)18-8-9-4-3-7-17-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJAEYERQMVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=CS4)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

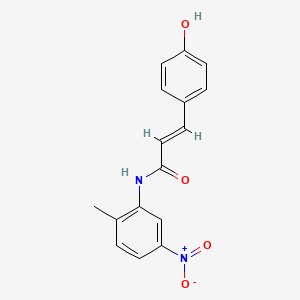

![Ethyl 2-cyano-3-[(3-ethoxyphenyl)amino]propanoate](/img/structure/B2934492.png)

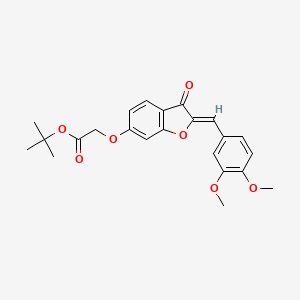

![N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2934497.png)

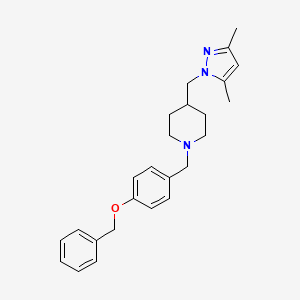

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2934500.png)

![N-cyclopropyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2934504.png)

![4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2934506.png)

![N'-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2934507.png)

![3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2934509.png)

![2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2934510.png)